molecular formula C3H2N2O3S B564912 Thiazolidinetrione,  5-oxime  (9CI) CAS No. 107646-38-8

Thiazolidinetrione, 5-oxime (9CI)

Cat. No.: B564912
CAS No.: 107646-38-8
M. Wt: 146.12
InChI Key: DVEHFTICJRPOPK-UHFFFAOYSA-N
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Description

Thiazolidinetrione, 5-oxime (9CI) is a chemical compound classified under the Chemical Abstracts Service (CAS) nomenclature system with the identifier "9CI," indicating its inclusion in the 9th Collective Index. This compound belongs to the thiazolidinetrione family, characterized by a five-membered heterocyclic ring containing sulfur (thiazole) and three ketone groups (trione). The 5-oxime functional group (-NOH) at the fifth position distinguishes it from other derivatives.

Properties

CAS No.

107646-38-8

Molecular Formula

C3H2N2O3S

Molecular Weight

146.12

IUPAC Name

5-hydroxyimino-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C3H2N2O3S/c6-1-2(5-8)9-3(7)4-1/h8H,(H,4,6,7)

InChI Key

DVEHFTICJRPOPK-UHFFFAOYSA-N

SMILES

C1(=O)C(=NO)SC(=O)N1

Synonyms

Thiazolidinetrione, 5-oxime (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Thiazolidinetrione, 5-oxime (9CI) with structurally or functionally related compounds from the evidence:

Table 1: Key Comparative Data
Compound Name CAS Number Functional Groups Category Molecular Formula Applications
Thiazolidinetrione, 5-oxime Not provided Thiazole, trione, oxime Not specified Not provided Hypothetical agrochemical/pharmaceutical
Flurochloridone 61213-25-0 Chloro, fluoro, ketone Herbicide C12H10Cl2F3NO Pre-emergent weed control
Fluroxypyr 69377-81-7 Fluoro, pyridine Herbicide C7H5Cl2FN2O3 Broadleaf weed control
1H-Pyrazole-4-carboxaldehyde, 4,5-dihydro-5-oxo-, 4-oxime 339020-82-5 Pyrazole, oxime Intermediate C5H5N3O2 Synthetic precursor
Structural and Functional Analysis
  • Thiazolidinetrione Core : Unlike flurochloridone (a chlorofluorinated ketone herbicide) or fluroxypyr (a pyridine-based herbicide), Thiazolidinetrione, 5-oxime features a sulfur-containing heterocycle. This structure may confer distinct reactivity, such as enhanced stability or interactions with biological targets .
  • Oxime Functional Group: The 5-oxime group in Thiazolidinetrione parallels the 4-oxime in 1H-Pyrazole-4-carboxaldehyde, 4,5-dihydro-5-oxo-, 4-oxime (CAS 339020-82-5).
  • Activity Profile : While flurochloridone and fluroxypyr are established herbicides with documented tolerances (e.g., 180.535 for foreign use), Thiazolidinetrione, 5-oxime lacks explicit regulatory data. Its activity may depend on the synergistic effects of the thiazole ring and oxime group, which could modulate lipid metabolism or oxidative pathways in target organisms .

Research Findings and Limitations

  • Synthesis Challenges : The absence of a reported CAS number or molecular formula for Thiazolidinetrione, 5-oxime complicates direct comparisons. By contrast, fluroxypyr derivatives (e.g., fluroxypyr butoxypropyl ester) have well-characterized synthetic pathways and formulation codes (e.g., LMS 797) .
  • Further studies are needed to elucidate the latter’s mode of action .

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